

# Navigating the Landscape of ALK5 Inhibitors: A Comparative Review of Clinical Trials

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |  |  |
|----------------------|------------|-----------|--|--|
| Compound Name:       | Alk5-IN-28 |           |  |  |
| Cat. No.:            | B12401647  | Get Quote |  |  |

For researchers, scientists, and drug development professionals, this guide provides a comprehensive analysis of clinical trials involving Activin receptor-like kinase 5 (ALK5) inhibitors. By objectively comparing their performance and detailing experimental data, this review aims to illuminate the therapeutic potential and challenges of targeting the TGF- $\beta$  signaling pathway.

The transforming growth factor-beta (TGF- $\beta$ ) signaling pathway plays a pivotal role in a myriad of cellular processes, including proliferation, differentiation, and apoptosis. Its dysregulation is implicated in various pathologies, most notably fibrosis and cancer. A key mediator in this pathway is the Activin receptor-like kinase 5 (ALK5), a type I serine/threonine kinase receptor. Inhibition of ALK5 presents a promising therapeutic strategy to counteract the detrimental effects of aberrant TGF- $\beta$  signaling. This guide delves into the clinical development of several ALK5 inhibitors, presenting a comparative analysis of their trial data, experimental designs, and the underlying signaling pathway they target.

## The TGF-β/ALK5 Signaling Pathway

The canonical TGF- $\beta$  signaling cascade is initiated by the binding of a TGF- $\beta$  ligand to a type II receptor (T $\beta$ RII), which then recruits and phosphorylates a type I receptor, ALK5. This phosphorylation event activates ALK5, enabling it to phosphorylate downstream effector proteins, primarily Smad2 and Smad3. The phosphorylated Smad2/3 then forms a complex with Smad4, which translocates to the nucleus to regulate the transcription of target genes involved in cellular responses.





Click to download full resolution via product page

#### Canonical TGF-β/ALK5 Signaling Pathway

## Comparative Analysis of ALK5 Inhibitors in Clinical Trials

This section provides a detailed comparison of key clinical trials for prominent ALK5 inhibitors, including galunisertib, AGMB-129 (ontunisertib), and tosposertib.

## Galunisertib (LY2157299)

Galunisertib is one of the most extensively studied ALK5 inhibitors, with clinical trials in various oncological and fibrotic indications.

Table 1: Summary of Galunisertib Clinical Trial Data



| Trial<br>Identifier | Indication                                | Phase | Treatment<br>Regimen                                                 | Key Efficacy<br>Results                                                                                                                                                                             | Key Safety Findings (Grade ≥3 Adverse Events)                                       |
|---------------------|-------------------------------------------|-------|----------------------------------------------------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-------------------------------------------------------------------------------------|
| NCT0156668<br>9     | Myelodysplas<br>tic<br>Syndromes<br>(MDS) | II    | Galunisertib<br>150 mg twice<br>daily (14 days<br>on/14 days<br>off) | - Hematologic Improvement-Erythroid (HI-E) rate: 24.4% (IWG 2006 criteria) [1] 32.1% of transfusion-dependent patients achieved hematologic improvement[1] Median duration of response: 90 days[1]. | Fatigue (20%), Diarrhea (17%), Pyrexia (12%), Vomiting (12%) (mostly Grade 1/2)[1]. |
| NCT0273416<br>0     | Metastatic<br>Pancreatic<br>Cancer        | lb    | Galunisertib (150 mg twice daily) + Durvalumab (1500 mg Q4W)         | - Disease Control Rate: 25.0%[2][3] Median Overall Survival: 5.72 months[2][3] Median Progression- Free Survival: 1.87 months[2][3].                                                                | Neutropenia, Anemia, Decreased lymphocyte count[2].                                 |



#### **Experimental Protocols:**

- NCT01566689 (MDS): This was a Phase II multicenter study in patients with very low-, low-, or intermediate-risk MDS with hemoglobin ≤10.0 g/dL.[1] Patients received oral galunisertib at 150 mg twice daily for 14 days, followed by a 14-day rest period, in 28-day cycles.[4][5] The primary endpoint was the rate of hematologic improvement-erythroid response according to the International Working Group (IWG) 2006 criteria.[1]
- NCT02734160 (Pancreatic Cancer): This single-arm, multinational, Phase Ib study enrolled patients with recurrent/refractory metastatic pancreatic cancer who had received ≤2 prior systemic regimens.[3][6] The study involved a dose-finding phase followed by an expansion cohort.[3][6] Patients received escalating oral doses of galunisertib on days 1-14 in combination with a fixed intravenous dose of durvalumab 1500 mg on day 1 every 4 weeks. [3][6]

## **AGMB-129 (Ontunisertib)**

AGMB-129 is a gastrointestinally-restricted ALK5 inhibitor designed to minimize systemic exposure and associated toxicities.

Table 2: Summary of AGMB-129 (Ontunisertib) Clinical Trial Data



| Trial<br>Identifier          | Indication                            | Phase | Treatment<br>Regimen                                            | Key Efficacy<br>Results<br>(Interim)                                                                                                                                                                                                 | Key Safety<br>Findings<br>(Interim)                                                                                                                                    |
|------------------------------|---------------------------------------|-------|-----------------------------------------------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| STENOVA<br>(NCT058435<br>78) | Fibrostenosin<br>g Crohn's<br>Disease | lla   | Two dose<br>levels of<br>AGMB-129 or<br>placebo for<br>12 weeks | - Met secondary endpoints including changes in mRNA gene expression in ileal biopsies and pharmacokin etic endpoints[7] Significant downregulati on of fibrotic (p=0.0036) and inflammatory pathways (p<0.0001) at the high dose[8]. | - Well- tolerated with no clinically relevant systemic exposure[8] [9][10] Incidence and severity of adverse events were similar across treatment and placebo arms[8]. |

#### **Experimental Protocols:**

• STENOVA (NCT05843578): This is a randomized, double-blind, placebo-controlled Phase IIa study in patients with symptomatic fibrostenosing Crohn's disease.[9][10][11] A total of 90 patients were randomized to receive one of two doses of AGMB-129 or placebo for 12 weeks on top of standard of care.[7][9][10] The primary endpoints are safety and tolerability.[9][10] Secondary endpoints include pharmacokinetics and target engagement measured by transcriptomics in ileal biopsies.[7][9][10] Participants undergo ileocolonoscopy with biopsy collection at screening and week 12.[12][13]



## **Tosposertib (TU2218)**

To sposertib is a dual inhibitor of TGF- $\beta$  receptor I (ALK5) and VEGFR2, being investigated in combination with immunotherapy.

Table 3: Summary of Tosposertib (TU2218) Clinical Trial Data

| Trial<br>Identifier | Indication                                                                            | Phase | Treatment<br>Regimen               | Key Efficacy<br>Results<br>(Interim)                                                                      | Key Safety<br>Findings<br>(Interim)                                                                                                                                                                               |
|---------------------|---------------------------------------------------------------------------------------|-------|------------------------------------|-----------------------------------------------------------------------------------------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Not specified       | Recurrent/Me<br>tastatic Head<br>and Neck<br>Squamous<br>Cell<br>Carcinoma<br>(HNSCC) | II    | Tosposertib +<br>Pembrolizum<br>ab | - 70.6% Partial Response and 82.4% Disease Control Rate in the efficacy- evaluable population (n=17)[14]. | - Well- tolerated in combination with pembrolizum ab[14][15] Most treatment- emergent adverse events were Grade 1 or 2[14] Grade ≥3 TEAEs occurred in 40.7% of patients; most common were rash and mucositis[14]. |

**Experimental Protocols:** 



 Phase II HNSCC Trial: This study is evaluating tosposertib in combination with pembrolizumab as a first-line therapy for patients with recurrent/metastatic HNSCC.[14] The efficacy-evaluable population consisted of 17 patients who had received prior treatments.[14]

## Conclusion

The clinical development of ALK5 inhibitors showcases a targeted approach to diseases driven by the TGF-β pathway. Galunisertib has demonstrated modest activity in challenging indications like MDS and pancreatic cancer, highlighting the need for patient selection and combination strategies. AGMB-129, with its gut-restricted mechanism, offers a promising safety profile for chronic gastrointestinal fibrotic conditions. Tosposertib's dual inhibition in combination with an immune checkpoint inhibitor shows encouraging early efficacy in HNSCC.

As our understanding of the intricacies of TGF-β signaling deepens, so too will the strategies for its therapeutic modulation. The data from these and future clinical trials will be crucial in defining the role of ALK5 inhibitors in the physician's armamentarium against fibrosis and cancer. Continued research into predictive biomarkers and rational combination therapies will be paramount to unlocking the full potential of this therapeutic class.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Phase II Study of the ALK5 Inhibitor Galunisertib in Very Low-, Low-, and Intermediate-Risk Myelodysplastic Syndromes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jitc.bmj.com [jitc.bmj.com]
- 3. Safety and activity of the TGFβ receptor I kinase inhibitor galunisertib plus the anti-PD-L1 antibody durvalumab in metastatic pancreatic cancer PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PlumX [plu.mx]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. researchgate.net [researchgate.net]



- 7. fiercebiotech.com [fiercebiotech.com]
- 8. AGMB-129 Agomab Therapeutics [agomab.com]
- 9. agomab.com [agomab.com]
- 10. Agomab Announces Positive Topline Phase 2a Interim Results for AGMB-129 in Fibrostenosing Crohn's Disease | Biovia [biovia.be]
- 11. Agomab Receives FDA Fast Track Designation for AGMB-129 in Fibrostenosing Crohn's Disease and Starts STENOVA Phase 2a Clinical Trial - ANDERA PARTNERS :ANDERA PARTNERS [anderapartners.com]
- 12. crohnscolitisfoundation.org [crohnscolitisfoundation.org]
- 13. STENOVA A Study to Evaluate Safety, Tolerability, PK and PD of AGMB-129 in Patients With Fibrostenotic Crohn's Disease [ctv.veeva.com]
- 14. manilatimes.net [manilatimes.net]
- 15. Tiumbio to Present First Clinical Data for Dual TGF-β/VEGF Inhibitor Tosposertib (TU2218) at SITC 2025, "Robust Response Rate" [prnewswire.com]
- To cite this document: BenchChem. [Navigating the Landscape of ALK5 Inhibitors: A Comparative Review of Clinical Trials]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12401647#literature-review-of-alk5-inhibitor-clinical-trials]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com